1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN6O2/c1-13-3-4-15(9-14(13)2)20-26-19(31-27-20)11-28-12-24-21-18(22(28)30)10-25-29(21)17-7-5-16(23)6-8-17/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBMDMMGKXRBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and enzyme inhibitory effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 396.27 g/mol
This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. In particular, the compound has been evaluated against various cancer cell lines:
- HepG2 (liver cancer) : Exhibited IC values indicating effective cytotoxicity.
- MCF-7 (breast cancer) : Showed promising results in inhibiting cell proliferation.
In a comparative study, the compound demonstrated superior activity compared to standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .
Antibacterial Activity
The antibacterial efficacy of this compound has also been investigated. It was tested against several bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
The results indicated that the compound possesses notable antibacterial effects with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This suggests its potential utility in treating bacterial infections .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes was assessed, particularly focusing on:
- Acetylcholinesterase (AChE) : The inhibition of AChE is crucial for developing treatments for Alzheimer's disease. The compound showed competitive inhibition with an IC value significantly lower than that of standard inhibitors.
- Urease : Known for its role in the pathogenesis of certain infections, urease inhibition by this compound was also noted, with promising IC values that indicate potential therapeutic applications .
Case Study 1: Anticancer Efficacy
A study conducted by ResearchGate evaluated the anticancer efficacy of various aryl derivatives including our target compound. The findings revealed that the presence of bromophenyl and oxadiazole moieties significantly enhanced the cytotoxic effects against HepG2 cells. The study utilized molecular docking to predict binding affinities and mechanisms of action .
Case Study 2: Antibacterial Properties
In another investigation published in Brazilian Journal of Pharmaceutical Sciences, the synthesized compounds were tested for antibacterial activity. The results showed that the target compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, its ability to modulate key signaling pathways involved in cancer proliferation and survival has been documented. A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against breast cancer cells through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The oxadiazole moiety is well-regarded for its antimicrobial activity. Compounds incorporating this structure have been synthesized and tested against a range of bacterial strains. Preliminary findings indicate that the compound can inhibit the growth of multidrug-resistant bacteria, offering a potential alternative in antibiotic development . The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB and COX enzymes. This suggests potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the bromophenyl and oxadiazole groups can significantly influence biological activity. For instance, variations in substitution patterns on the aromatic rings have been linked to changes in potency against specific targets .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]pyrimidinone Cores
Q & A
Q. Advanced Research Focus
- Optimization of regioselectivity during coupling reactions (e.g., barbituric acid with pyrazole-carbaldehydes) to minimize byproducts .
- Use of orthogonal protecting groups for functionalization of the 1,2,4-oxadiazole moiety to enhance synthetic flexibility .
How can structural characterization be performed to validate the compound’s identity?
Q. Basic Research Focus
Q. Advanced Research Focus
- Dynamic NMR studies to assess conformational flexibility of the oxadiazole-methyl-pyrazole linkage .
- Density Functional Theory (DFT) calculations to correlate experimental spectroscopic data with electronic properties .
What biological activities have been reported for structurally related compounds?
Q. Basic Research Focus
Q. Advanced Research Focus
- Mechanistic studies :
How can researchers resolve contradictions in biological activity data across studies?
Q. Methodological Recommendations
- Dose-response standardization : Compare IC₅₀ values under consistent assay conditions (e.g., cell lines, exposure time) .
- Structural-activity relationship (SAR) analysis :
What in vivo experimental designs are suitable for evaluating efficacy?
Q. Advanced Research Focus
- Xenograft models : Use nude mice with lung adenocarcinoma (A549) to assess tumoricidal effects, adopting protocols from CBS-1 studies (e.g., 20 mg/kg dosing, 21-day monitoring) .
- Randomized block designs with split-plot arrangements to account for variables like dosing schedules and biological replicates .
How can computational tools aid in optimizing this compound?
Q. Advanced Research Focus
- Molecular docking : Predict interactions with targets like cannabinoid receptors or NF-κB using pyrazole-pyrimidine scaffolds as templates .
- QSAR modeling : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with antifungal potency .
What analytical methods ensure quality control during synthesis?
Q. Basic Research Focus
- HPLC-PDA with C18 columns (e.g., 90:10 acetonitrile/water) to monitor purity (>95%) .
- Elemental analysis to validate empirical formulae, especially for bromine and nitrogen content .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
- Solvent optimization : Replace refluxing ethanol/water with greener solvents (e.g., cyclopentyl methyl ether) without compromising yield .
- Purification challenges : Use flash chromatography or recrystallization to isolate the oxadiazole-pyrazole core efficiently .
How can researchers assess the compound’s stability under physiological conditions?
Q. Methodological Recommendations
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
- pH-dependent hydrolysis studies : Test the stability of the oxadiazole moiety in buffers (pH 1–9) to predict gastrointestinal absorption .
What strategies mitigate off-target effects in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
